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Compound of Interest

Compound Name: Ethyl acetoacetate-d5

Cat. No.: B15566083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl acetoacetate-d5, a

deuterated isotopologue of ethyl acetoacetate. This document consolidates essential data,

experimental protocols, and mechanistic insights to support its application in research and drug

development.

Core Compound Properties
Ethyl acetoacetate-d5 is a stable isotope-labeled version of ethyl acetoacetate, where five

hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a

valuable tool in various analytical and research applications, particularly in mass spectrometry-

based quantification and pharmacokinetic studies.

Physicochemical and Analytical Data
A summary of the key quantitative data for Ethyl acetoacetate-d5 is presented in Table 1. This

data has been compiled from various supplier technical data sheets and analytical databases.
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Property Value Reference(s)

CAS Number 55514-60-8 [1][2]

Chemical Name
Butanoic-2,2,4,4,4-d5 acid, 3-

oxo-, ethyl ester
[1]

Synonyms
Ethyl 3-Oxobutyrate-d5, Ethyl

acetylacetate-d5
[2]

Molecular Formula C₆H₅D₅O₃ [1]

Molecular Weight 135.17 g/mol

Appearance Colorless to light yellow liquid

Purity (by GC) ≥98%

Isotopic Enrichment ≥98 atom % D

Synthesis and Isotopic Labeling
The synthesis of Ethyl acetoacetate-d5 involves the exchange of enolizable protons in the

parent compound with deuterium. A general experimental protocol for this deuterium exchange

is outlined below.

Experimental Protocol: Deuterium Exchange of Ethyl
Acetoacetate
This protocol is adapted from methodologies describing the deuterium exchange of enolizable

protons in ethyl acetoacetate.

Objective: To synthesize Ethyl acetoacetate-d5 by exchanging the five enolizable protons of

ethyl acetoacetate with deuterium.

Materials:

Ethyl acetoacetate

Ethanol-d (C₂H₅OD)
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Potassium deuteroxide (KOD) in D₂O

Methylene chloride

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve ethyl acetoacetate in ethanol-d.

Add a catalytic amount of a solution of potassium deuteroxide in D₂O to the flask. The use of

ethanol-d as the deuterium source helps to minimize side reactions like deuterolysis of the

ester group that can occur when using D₂O alone under harsh conditions.

Attach a reflux condenser and heat the mixture under reflux. The reaction time and

temperature can be optimized to achieve the desired level of deuterium incorporation.

After cooling to room temperature, quench the reaction by adding an excess of D₂O.

Extract the product with methylene chloride.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

Ethyl acetoacetate-d5.

Purify the product by distillation under reduced pressure.
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Characterization:

Confirm the identity and isotopic enrichment of the product using Gas Chromatography-Mass

Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass

spectrum will show a molecular ion peak corresponding to the d5-labeled compound.

Applications in Research and Drug Development
Ethyl acetoacetate-d5 serves as a critical tool in several areas of scientific research and

pharmaceutical development.

Internal Standard for Quantitative Analysis
Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays

(e.g., LC-MS, GC-MS) due to their similar physicochemical properties to the analyte, but

distinct mass.

Experimental Workflow: Use as an Internal Standard

Sample Preparation LC-MS/MS Analysis Data Analysis

Biological Matrix (e.g., Plasma) Spike with Ethyl acetoacetate-d5 (IS) Extraction (e.g., SPE, LLE) Chromatographic Separation Mass Spectrometric Detection Calculate Peak Area Ratio (Analyte/IS) Quantify Analyte Concentration

Click to download full resolution via product page

Caption: Workflow for quantitative analysis using an internal standard.

Tracer in Pharmacokinetic and Metabolic Studies
The deuterium label allows for the tracking of the metabolic fate of ethyl acetoacetate or

molecules synthesized from it in vivo and in vitro. Deuteration can also influence the

pharmacokinetic and metabolic profiles of drugs.

Inhibition of Bacterial Biofilm Formation
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Ethyl acetoacetate has been identified as an inhibitor of bacterial biofilm formation. Studies on

Yersinia enterocolitica have shown that acetoacetate can reduce the mRNA transcripts of

genes involved in motility, invasion, and adhesion.

Logical Relationship: Proposed Mechanism of Biofilm Inhibition

Ethyl Acetoacetate

flhD (Flagellar Master Regulator)

 downregulates

inv (Invasion Gene)

 downregulates

yadA (Adhesion Gene)

 downregulates

Bacterial Motility

 controls

Host Cell Invasion

 mediates

Surface Adhesion

 mediates

Biofilm Formation

Click to download full resolution via product page

Caption: Putative mechanism of biofilm inhibition by ethyl acetoacetate.

Spectral Data
The following tables summarize the key spectral data for ethyl acetoacetate. This information is

crucial for the identification and characterization of both the labeled and unlabeled compounds.

¹³C NMR Spectral Data of Ethyl Acetoacetate
The ¹³C NMR spectrum of ethyl acetoacetate provides information on the carbon skeleton of

the molecule.
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Carbon Atom Chemical Shift (δ, ppm)

C=O (ketone) ~200

C=O (ester) ~167

-O-CH₂- ~61

-CH₂- ~50

-CO-CH₃ ~30

-O-CH₂-CH₃ ~14

Note: Data is for the unlabeled compound and serves as a reference. The spectrum of the

deuterated compound will show splitting of the signals for the deuterated carbons due to C-D

coupling.

Mass Spectrometry Fragmentation of Ethyl Acetoacetate
The mass spectrum of ethyl acetoacetate shows characteristic fragmentation patterns that are

useful for its identification.

m/z Fragment Ion

130 [M]⁺ (Molecular Ion)

115 [M - CH₃]⁺

88 [M - CH₂=C=O]⁺

45 [C₂H₅O]⁺

43 [CH₃CO]⁺ (Base Peak)

Note: Data is for the unlabeled compound. For Ethyl acetoacetate-d5, the masses of the

molecular ion and fragments containing deuterium will be shifted accordingly.

Experimental Workflow: GC-MS Analysis
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Gas Chromatography Mass Spectrometry

Sample Injection Separation in GC Column Ionization (e.g., EI) Mass Analysis Detection

Click to download full resolution via product page

Caption: General workflow for GC-MS analysis.

Safety and Handling
Ethyl acetoacetate and its deuterated form should be handled in a well-ventilated area, and

appropriate personal protective equipment, including gloves and safety glasses, should be

worn. It is a combustible liquid and may cause eye and skin irritation. Consult the Safety Data

Sheet (SDS) for detailed safety information.

This technical guide provides a foundational understanding of Ethyl acetoacetate-d5. For

specific applications, further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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